1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazol-4-ol
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Overview
Description
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromophenyl group and a tolyl group attached to a pyrazole ring, making it a valuable molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazol-4-ol typically involves the cyclization of appropriate hydrazones with α-bromo ketones. One common method includes the following steps:
Preparation of Hydrazone: Reacting 4-bromobenzaldehyde with p-tolylhydrazine in ethanol to form the corresponding hydrazone.
Cyclization: The hydrazone is then treated with α-bromoacetophenone in the presence of a base such as potassium carbonate in ethanol, leading to the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced using specific reagents, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazol-4-ol has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: Employed in studying enzyme inhibition and receptor binding.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting materials.
Agricultural Chemistry: Investigated for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and tolyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol: Similar structure but lacks the tolyl group.
1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-ol: Similar structure with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-ol: Similar structure with a methyl group instead of the tolyl group.
Uniqueness
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazol-4-ol is unique due to the presence of both bromophenyl and tolyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its potential as a versatile scaffold in medicinal chemistry and other scientific research areas.
Properties
Molecular Formula |
C16H13BrN2O |
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Molecular Weight |
329.19 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylphenyl)pyrazol-4-ol |
InChI |
InChI=1S/C16H13BrN2O/c1-11-2-4-12(5-3-11)16-15(20)10-19(18-16)14-8-6-13(17)7-9-14/h2-10,20H,1H3 |
InChI Key |
DQDPDQUYIGQMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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